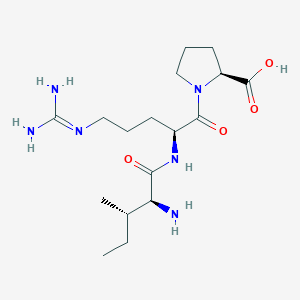![molecular formula C10H13NO B1340118 3-[(Dimethylamino)methyl]benzaldehyde CAS No. 80708-77-6](/img/structure/B1340118.png)
3-[(Dimethylamino)methyl]benzaldehyde
Übersicht
Beschreibung
3-[(Dimethylamino)methyl]benzaldehyde is a chemical compound that serves as a key intermediate in the synthesis of various complex molecules. It is characterized by the presence of a dimethylamino group attached to a benzaldehyde moiety, which provides reactive sites for further chemical transformations.
Synthesis Analysis
The synthesis of derivatives of 3-[(Dimethylamino)methyl]benzaldehyde can be achieved through various reactions. For instance, the reaction of fac-[ReX(CH3CN)2(CO)3] with N-substituted thiosemicarbazones under controlled conditions leads to the formation of mononuclear and dinuclear compounds with 3-[(Dimethylamino)methyl]benzaldehyde derivatives as ligands . Another example is the preparation of 3-Dimethylamino-3-phenylpropanol from benzaldehyde and malonic acid through a Knoevenagel reaction followed by reduction and an Eschweiler-Clark reaction, demonstrating the versatility of the dimethylamino benzaldehyde structure in synthetic chemistry .
Molecular Structure Analysis
The molecular structure of compounds derived from 3-[(Dimethylamino)methyl]benzaldehyde can be quite complex. X-ray diffraction studies have revealed the presence of four- and/or five-membered chelate rings in dinuclear compounds, with various solvates and linkage isomerism observed . Additionally, single crystal X-ray analysis has been used to compare the structures of different derivatives, providing insights into the conformational possibilities of these molecules .
Chemical Reactions Analysis
3-[(Dimethylamino)methyl]benzaldehyde and its derivatives participate in a range of chemical reactions. The reactivity of such compounds is highlighted by their ability to form stable chelate rings and undergo transformations such as the formation of [Re2(LNO2)2(CO)6] and [Re(LA)(py)(CO)3] upon reaction with concentrated nitric acid and pyridine, respectively . The modification of the Hantzsch reaction using p-(dimethylamino)benzaldehyde to produce 5-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines is another example of the chemical versatility of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-[(Dimethylamino)methyl]benzaldehyde derivatives can be studied using various spectroscopic techniques. Inelastic neutron scattering (INS) spectroscopy, combined with periodic DFT calculations, has been used to assess the structure and dynamics of crystalline 4-(dimethylamino) benzaldehyde, providing detailed information on phonon modes and molecular vibrations . Such studies are essential for understanding the behavior of these compounds under different conditions and can inform their practical applications in various fields.
Wissenschaftliche Forschungsanwendungen
Asymmetric Catalysis
The compound plays a significant role in asymmetric catalysis. For instance, the asymmetric addition of dimethylzinc to benzaldehyde, catalyzed by a derivative of this compound, exhibits significant enantioselectivity. This process is important for creating enantiomerically pure substances, a critical aspect in the synthesis of pharmaceuticals and agrochemicals. The mechanism involves the formation of a mixed-ligand complex, and the enantioselectivity originates from differences in the stabilities of the diastereomeric transition structures (Yamakawa & Noyori, 1999).
Vibrational Dynamics Study
It is used in the study of vibrational dynamics in crystal structures. Research has been conducted to assess the structure and dynamics of crystalline 4-(dimethylamino) benzaldehyde through techniques like Inelastic Neutron Scattering and Periodic DFT calculations. This research helps in understanding the molecular vibrations and dynamics in crystalline forms, which is essential for material science and crystallography (Nolasco, Ribeiro-Claro, & Vaz, 2022).
Corrosion Inhibition
The derivatives of 3-[(Dimethylamino)methyl]benzaldehyde, such as 4(N,N-dimethylamino) benzaldehyde nicotinic hydrazone, have been investigated for their use as corrosion inhibitors. These studies focus on understanding how these compounds can protect metals like steel in acidic environments, which is crucial for industrial applications (Singh, Kumar, Udayabhanu, & John, 2016).
Synthesis of Heterocyclic Compounds
This chemical is used in the synthesis of heterocyclic compounds, which are essential in the development of pharmaceuticals and agrochemicals. For example, reactions involving 3-[(Dimethylamino)methyl]benzaldehyde lead to the formation of compounds like pyrazolo[3,4-b]pyridines, which have potential applications in medicinal chemistry (Dzvinchuk, 2007).
Optical and Electronic Applications
Compounds derived from 3-[(Dimethylamino)methyl]benzaldehyde are studied for their potential in optical and electronic applications. For instance, the synthesis of 4-(dimethylamino)benzaldehyde 4-nitrophenol is an example of a molecular adduct with potential third-order nonlinear optical applications, relevant in fields like photonics and telecommunications (Karthick et al., 2019).
Eigenschaften
IUPAC Name |
3-[(dimethylamino)methyl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-11(2)7-9-4-3-5-10(6-9)8-12/h3-6,8H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHKTUGAQZLCFTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=CC=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90561998 | |
| Record name | 3-[(Dimethylamino)methyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90561998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Dimethylamino)methyl]benzaldehyde | |
CAS RN |
80708-77-6 | |
| Record name | 3-[(Dimethylamino)methyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90561998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[(Dimethylamino)methyl]benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzene, [(1-fluoroethenyl)thio]-](/img/structure/B1340042.png)









